Pidotimod

Content Navigation

Pidotimod eliminates the batch-to-batch variability of biological immunomodulators, providing a fully synthetic, highly reproducible dipeptide for immune modulation research and API development. • ≥98% purity with specific rotation [α]20/D -135° to -155° ensures chiral fidelity and analytical consistency. • Defined molecular weight (244.27 g/mol) and linear pharmacokinetics (4-hour half-life, 45% oral bioavailability) enable precise dosing in formulations. • Dual solubility (DMSO/aqueous buffers) simplifies in vitro assay design as a TLR2/TLR4 positive control.

CAS Number

Product Name

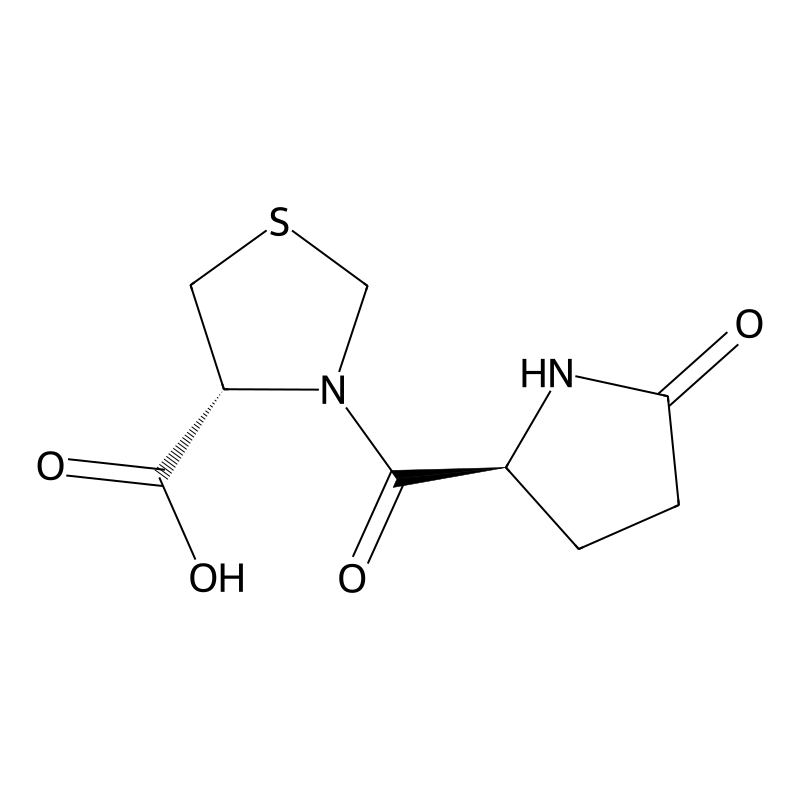

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Pidotimod is a highly purified, synthetic dipeptide (molecular weight 244.27 g/mol) characterized by its precise (4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid structure. Unlike complex biological immunomodulators, Pidotimod offers strict procurement-relevant metrics, including a minimum purity of ≥98.0%, defined specific rotation ([α]20/D -135° to -155° in 5N HCl), and a predictable melting point with decomposition at 192-198°C . Its synthetic nature guarantees linear pharmacokinetics and eliminates the batch-to-batch variability inherent in bacterial lysates or thymic extracts, making it a highly reproducible active pharmaceutical ingredient (API) and research standard for innate and adaptive immune modulation workflows [1].

Research Fit

Substituting Pidotimod with biological immunomodulators, such as OM-85 (a bacterial lysate) or thymomodulin (a thymic extract), fundamentally alters formulation predictability. Biological extracts are complex, undefined mixtures that suffer from inherent batch-to-batch variability, requiring extensive standardization and complicating pharmacokinetic modeling [1]. Conversely, attempting to substitute Pidotimod with its individual synthetic precursors—such as L-pyroglutamic acid or L-thiazolidine-4-carboxylic acid—fails to replicate the specific dipeptide linkage required for its targeted TLR2/TLR4 activation and its established 45% oral bioavailability and 4-hour half-life [2]. For applications requiring exact dosing, strict chiral purity, and reproducible analytical profiles, the specific (4R) dipeptide structure of Pidotimod is non-interchangeable.

Substitution Risk

Molecular Definition & Pharmacokinetics

A critical procurement differentiator for Pidotimod is its defined synthetic nature compared to biological alternatives. Pidotimod is a single molecule with >98.0% purity, exhibiting linear pharmacokinetics, ~45% bioavailability, and a predictable half-life of approximately 4 hours, being eliminated unchanged via the kidneys [1]. In contrast, bacterial lysates like OM-85 are complex mixtures of fragmented proteins and lipopolysaccharides with undefined pharmacokinetic profiles and inherent batch-to-batch variability [2].

| Evidence Dimension | Pharmacokinetic linearity and molecular composition |

| Target Compound Data | Pidotimod: Single synthetic dipeptide (MW 244.27), linear PK, 45% bioavailability. |

| Comparator Or Baseline | OM-85 / Bacterial Lysates: Complex undefined mixture, non-linear/untraceable PK. |

| Quantified Difference | Transition from undefined multi-component biological variability to 100% defined synthetic traceability. |

| Conditions | Standard pharmacological profiling and formulation QC. |

Procuring a highly pure synthetic dipeptide eliminates the extensive batch-qualification testing required for complex biological extracts in pharmaceutical manufacturing.

Chiral Purity & Quality Control

Because Pidotimod's immunomodulatory activity relies on its exact spatial conformation, chiral purity is a strict procurement metric. Commercial high-purity Pidotimod guarantees a specific rotation[α]20/D of -135° to -155° (c=2 in 5N HCl) . Using racemic mixtures or poorly controlled synthetic batches risks introducing inactive or antagonistic enantiomers that fail to properly engage target immune receptors. This strict optical rotation parameter serves as a definitive QA/QC benchmark against lower-grade synthetic substitutes.

| Evidence Dimension | Specific Rotation (Chiral Purity) |

| Target Compound Data | High-purity Pidotimod: [α]20/D -135° to -155°. |

| Comparator Or Baseline | Racemic/crude dipeptide mixtures: Variable or zero net optical rotation. |

| Quantified Difference | Ensures >98% enantiomeric excess of the active (4R)-3-(5-oxo-L-prolyl) conformation. |

| Conditions | Polarimetry at 20°C, c=2 in 5N HCl. |

Verifying specific rotation is critical for buyers to ensure they are receiving the biologically active stereoisomer rather than a cheaper, inactive racemic mixture.

Solubility for Formulation & Assays

Handling and processability are major advantages of Pidotimod over polymeric or lipophilic immunomodulators. Pidotimod is highly soluble in water (enabling aqueous buffers at ~2 mg/mL without organic solvents) and also soluble in standard organic solvents like DMSO (~5 mg/mL) and DMF (~2 mg/mL) . This dual solubility profile allows it to be formulated easily into oral liquids or integrated into cell-culture media for in vitro assays without precipitating, a common issue with crude biological extracts or highly lipophilic synthetic agents.

| Evidence Dimension | Solvent compatibility |

| Target Compound Data | Pidotimod: Soluble in water (aqueous buffers ~2 mg/mL), DMSO (~5 mg/mL), DMF (~2 mg/mL). |

| Comparator Or Baseline | Crude biological extracts: Often require suspension or form heterogeneous mixtures. |

| Quantified Difference | Provides clear, homogeneous solutions in both aqueous and organic systems. |

| Conditions | Standard laboratory preparation at room temperature. |

Broad solubility simplifies formulation workflows and ensures consistent dosing in both in vitro cellular models and in vivo applications.

Evidence Figures

Synthetic Immunomodulatory Formulations

Because of its defined molecular weight and linear pharmacokinetics (unlike OM-85), Pidotimod is the preferred API for developing highly reproducible oral liquid or tablet formulations targeting respiratory immune support [1].

Positive Control for Macrophage & TLR Assays

Its dual solubility in DMSO and aqueous buffers makes Pidotimod an ideal, easily handled positive control for in vitro assays measuring TLR2/TLR4-mediated cytokine release in peripheral blood mononuclear cells (PBMCs)[2].

Chiral Reference Standard for Dipeptide Manufacturing

With a strict specific rotation profile (-135° to -155°), highly pure Pidotimod serves as a critical analytical reference standard for validating chiral chromatography and enantiomeric excess during the synthesis of thiazolidine-based dipeptides .

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

L03 - Immunostimulants

L03A - Immunostimulants

L03AX - Other immunostimulants

L03AX05 - Pidotimod

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

95% of intravenous dose is eliminated in the urine as the parent compound.

Wikipedia

Biological Half Life

2: Motta G, De Campora E, De Vita C, Esposito S, Galletti C, Incutti V, Mallardi V, Motta S, Pucci V, Salonna F, et al. Immunoactivity of pidotimod against episodes of recurrent tonsillitis in childhood. Arzneimittelforschung. 1994 Dec;44(12A):1521-4. PubMed PMID: 7857356.

3: Ciaccia A. Pidotimod activity against chronic bronchitis exacerbations. Arzneimittelforschung. 1994 Dec;44(12A):1516-20. PubMed PMID: 7857355.

4: Passali D, Calearo C, Conticello S. Pidotimod in the management of recurrent pharyngotonsillar infections in childhood. Arzneimittelforschung. 1994 Dec;44(12A):1511-6. PubMed PMID: 7857354.

5: Careddu P. Role of immunoactivation with pidotimod in recurrent respiratory infections in childhood. Arzneimittelforschung. 1994 Dec;44(12A):1506-11. PubMed PMID: 7857353.

6: Benetti GP, Illeni MT, Passera A, Bombelli G, Lavecchia G, Uslenghi C. Ex vivo evaluation of pidotimod activity in patients with chronic obstructive pulmonary disease. Arzneimittelforschung. 1994 Dec;44(12A):1503-5. PubMed PMID: 7857352.

7: Bisetti A, Ciappi G, Bariffi F, Catena E, Rocco V, Vaccaro L, Grassi V, Scarpazza G, Bertoli L, Cardani A, et al. Evaluation of the efficacy of pidotimod in the exacerbations in patients affected with chronic bronchitis. Arzneimittelforschung. 1994 Dec;44(12A):1499-502. PubMed PMID: 7857351.

8: Pozzi E, Dolcetti A, Orlandi O, Cirianni C, Moreo G, Piacenza G, Rampulla C, Fugazza L, Scarpazza G. Pidotimod in the treatment of patients affected by bacterial exacerbations of chronic bronchitis. Arzneimittelforschung. 1994 Dec;44(12A):1495-8. PubMed PMID: 7857350.

9: Clemente E, Solli R, Mei V, Cera R, Caramia G, Carnelli V, Ruffini E, Venturoli V, Corsini A. Therapeutic efficacy and safety of pidotimod in the treatment of urinary tract infections in children. Arzneimittelforschung. 1994 Dec;44(12A):1490-4. PubMed PMID: 7857349.

10: Careddu P, Mei V, Venturoli V, Corsini A. Pidotimod in the treatment of recurrent respiratory infections in paediatric patients. Arzneimittelforschung. 1994 Dec;44(12A):1485-9. PubMed PMID: 7857348.

11: Caramia G, Clemente E, Solli R, Mei V, Cera R, Carnelli V, Venturoli V, Corsini A. Efficacy and safety of pidotimod in the treatment of recurrent respiratory infections in children. Arzneimittelforschung. 1994 Dec;44(12A):1480-4. PubMed PMID: 7857347.

12: Benetti GP, Fugazza L, Stramba Badiale M, Montalto F, Bombelli G, La Vecchia G, Illeni MT, Uslenghi C. Ex vivo evaluation of pidotimod activity on cell-mediated immunity. Arzneimittelforschung. 1994 Dec;44(12A):1476-9. PubMed PMID: 7857346.

13: D'Angelo L, De Ponti F, Crema F, Caravaggi M, Crema A. Effect of food on the bioavailability of pidotimod in healthy volunteers. Arzneimittelforschung. 1994 Dec;44(12A):1473-5. PubMed PMID: 7857345.

14: Spotti D, Biffi M, Coppi G, Silingardi S, Mailland F. Pharmacokinetics of pidotimod in elderly volunteers and in renal failure patients. Arzneimittelforschung. 1994 Dec;44(12A):1470-2. PubMed PMID: 7857344.

15: Mailland F, Coppi G, Silingardi S. Pharmacokinetics and oral bioavailability of pidotimod in humans. Arzneimittelforschung. 1994 Dec;44(12A):1465-9. PubMed PMID: 7857343.

16: Coppi G, Silingardi S. Pharmacokinetics of pidotimod in rats and dogs. Arzneimittelforschung. 1994 Dec;44(12A):1460-4. PubMed PMID: 7857342.

17: Adams K, Allen JA, Brooker PC, Henderson L, Jones E, Proudlock RJ, Mailland F, Coppi G. Genotoxicity testing of pidotimod in vitro and in vivo. Arzneimittelforschung. 1994 Dec;44(12A):1454-9. PubMed PMID: 7857341.

18: Coppi G, Amico-Roxas M, Bertè F, Bussi R, Gnemi P, Harling RJ, Mailland F, Manzardo S, Massey JE, Spencer-Briggs DJ, et al. Toxicological evaluation of pidotimod. Arzneimittelforschung. 1994 Dec;44(12A):1448-53. PubMed PMID: 7857340.

19: Manzardo S, Falcone A, Pinzetta A, Ieva G, Coppi G. General pharmacology of pidotimod and testing for drug interactions. Arzneimittelforschung. 1994 Dec;44(12A):1441-7. PubMed PMID: 7857339.

20: Chiarenza A, Iurato MP, Barbera N, Lempereur L, Cantarella G, Scapagnini U, Scapagnini G, Bernardini R. Effects of pidotimod on the immune and the neuroendocrine system in the aging rat. Arzneimittelforschung. 1994 Dec;44(12A):1437-40. PubMed PMID: 7857338.

Explore Compound Types